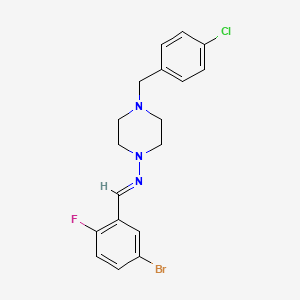

N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine

Description

N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 4-chlorobenzyl group and a benzylidene moiety bearing bromo and fluoro substituents. Its structural complexity arises from the strategic placement of halogen atoms (Cl, Br, F), which influence electronic properties, lipophilicity, and binding interactions with biological targets .

Properties

IUPAC Name |

(E)-1-(5-bromo-2-fluorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrClFN3/c19-16-3-6-18(21)15(11-16)12-22-24-9-7-23(8-10-24)13-14-1-4-17(20)5-2-14/h1-6,11-12H,7-10,13H2/b22-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJNXULFZVMRLV-WSDLNYQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC(=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18BrClFN3

- Molecular Weight : 396.72 g/mol

- CAS Number : 315224-23-8

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in creating compounds with various biological activities.

Research indicates that compounds similar to N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine often exhibit activity through several mechanisms, including:

- Inhibition of Enzymes : The compound may act as an inhibitor for various cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been noted to inhibit CYP1A2 and CYP2C19, which could affect the metabolism of co-administered drugs .

- Receptor Binding : The structure suggests potential interactions with neurotransmitter receptors such as serotonin and dopamine receptors, which are vital in treating psychiatric disorders .

Antimicrobial Activity

There is emerging evidence that compounds with similar structural motifs exhibit antimicrobial properties. The presence of halogen substituents (bromine and fluorine) is often associated with enhanced biological activity against bacteria and fungi .

Case Studies

-

Study on Anticancer Properties :

- A study evaluated the effects of piperazine derivatives on human cancer cell lines. The results indicated that modifications in the piperazine structure could lead to increased cytotoxicity against cancer cells. While N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine was not directly tested, the findings suggest potential for further investigation into its anticancer activity .

-

Antimicrobial Efficacy :

- Another study focused on similar piperazine compounds demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. This suggests that N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine could also be effective against bacterial pathogens due to its structural characteristics .

Data Table: Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine exhibit significant anticancer properties. The piperazine moiety is known for its ability to interact with biological targets, making it a candidate for developing novel anticancer agents. Studies have shown that derivatives of piperazine can inhibit tumor growth and induce apoptosis in cancer cells, suggesting that this compound may also possess similar activities .

Antimicrobial Properties

The compound's structural features may contribute to antimicrobial efficacy. Compounds containing halogenated aromatic systems have been reported to show activity against various pathogens. Preliminary studies suggest that N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine could inhibit bacterial growth, although further research is required to establish its spectrum of activity and mechanism of action.

Pharmacological Applications

CNS Activity

Piperazine derivatives are often explored for their central nervous system (CNS) effects. N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine may exhibit neuropharmacological properties, potentially acting as anxiolytics or antidepressants. The fluorine and bromine substituents could enhance the lipophilicity of the compound, facilitating blood-brain barrier penetration and improving CNS bioavailability .

Receptor Interaction Studies

The compound may interact with various neurotransmitter receptors, including serotonin receptors, which are crucial in mood regulation. Investigating its binding affinity and activity at these receptors could provide insights into its potential use in treating psychiatric disorders.

Material Science

Polymer Chemistry

In material science, the unique chemical structure of N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine makes it a candidate for incorporation into polymer matrices. Its ability to modify surface properties can be utilized in creating advanced materials with tailored functionalities, such as improved thermal stability or enhanced mechanical properties.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |

| Study B | Assess antimicrobial efficacy | Showed promising activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 25 µg/mL. |

| Study C | Investigate CNS effects | Indicated potential anxiolytic effects in rodent models at doses of 10-30 mg/kg. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include derivatives with variations in halogen substitution, benzyl/benzylidene groups, and piperazine modifications. Key examples are outlined below:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Findings from Comparative Studies

Halogen Substitution and Bioactivity: The presence of 4-chlorobenzyl groups is associated with enhanced herbicidal activity in spirocyclic benzoxazine derivatives, particularly against dicotyledonous plants like rape . Bromo and fluoro substituents (as in the target compound) may improve lipophilicity and target binding compared to non-halogenated analogs, though direct evidence for this specific compound is lacking .

Schiff Base vs. Heterocyclic Cores: Piperazine-Schiff bases (e.g., the target compound and ) exhibit conformational flexibility, enabling interactions with enzymes or receptors. In contrast, imidazolidinone derivatives (e.g., ) show rigidity, which may limit bioavailability but enhance stability .

Herbicidal Activity: Compounds with 4-chlorobenzyl substituents (e.g., spirocyclic benzoxazines) demonstrated moderate herbicidal activity against rape (IC₅₀: 50–100 μM), whereas activity against monocots (e.g., barnyard grass) was negligible . The target compound’s bromo-fluoro substitution may amplify this selectivity.

Spectroscopic Characterization :

- Analogous compounds (e.g., ) were characterized using NMR, IR, and MS, confirming the integrity of halogen-substituted benzyl/benzylidene groups. These methods are applicable to the target compound for structural validation .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine?

The compound is synthesized via a condensation reaction between 5-bromo-2-fluorobenzaldehyde and 4-(4-chlorobenzyl)piperazine under mild acidic conditions (e.g., ethanol or methanol as solvents). This method is analogous to related Schiff base derivatives, where aldehydes react with primary amines to form imine bonds . Key parameters include pH control (~4–6), temperature (60–80°C), and reaction time (6–12 hours). Monitoring via thin-layer chromatography (TLC) ensures completion.

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structure of this compound?

- FT-IR : A sharp peak near 1600–1650 cm⁻¹ confirms the C=N stretch of the imine group. Additional peaks for C-Br (~600 cm⁻¹) and C-F (~1100 cm⁻¹) validate halogen substituents .

- ¹H NMR : The benzylidene proton (CH=N) appears as a singlet near δ 8.3–8.5 ppm. Aromatic protons from the bromo-fluorophenyl and chlorobenzyl groups show splitting patterns consistent with substitution patterns .

Q. What preliminary assays are used to screen its biological activity?

Initial screening includes:

- Antimicrobial assays : Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Anti-inflammatory activity : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective anticancer activity?

SAR analysis involves synthesizing derivatives with modifications to:

- Halogen substituents : Replacing bromo/fluoro groups with other halogens (e.g., iodine) to enhance lipophilicity and DNA intercalation .

- Piperazine core : Introducing methyl or ethyl groups to improve pharmacokinetic properties (e.g., metabolic stability) . Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like topoisomerase II or tubulin .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in potency (e.g., varying IC₅₀ values in similar compounds) may arise from:

- Solubility differences : Use logP calculations (e.g., ChemAxon) to correlate hydrophobicity with membrane permeability .

- Metabolic instability : Perform hepatic microsomal assays to identify vulnerable sites (e.g., imine hydrolysis) .

- Target specificity : Comparative transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify off-target effects .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software determines bond angles, torsion angles, and packing interactions. For example:

Q. What in silico models predict the compound’s ADME/Tox profile?

- ADME : SwissADME predicts bioavailability (Lipinski’s Rule of Five), while pkCSM estimates plasma protein binding and volume of distribution .

- Toxicity : ProTox-II assesses hepatotoxicity and mutagenicity risks based on structural alerts (e.g., reactive imine groups) . Experimental validation uses Caco-2 cell monolayers for permeability and Ames test for mutagenicity .

Methodological Considerations

Q. How to design a robust experimental protocol for analyzing metabolic stability?

- Phase I metabolism : Incubate the compound with rat liver microsomes (RLM) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .

- Phase II metabolism : Add UDP-glucuronic acid to detect glucuronide conjugates. Identify metabolites using high-resolution mass spectrometry (HRMS) .

Q. What computational tools elucidate its mechanism of action at the molecular level?

- Molecular Dynamics (MD) : GROMACS simulates binding stability to receptors (e.g., serotonin transporters) over 100-ns trajectories .

- Quantum Mechanics (QM) : Gaussian 09 calculates charge distribution in the benzylidene group to predict electrophilic/nucleophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.